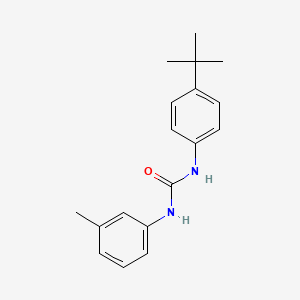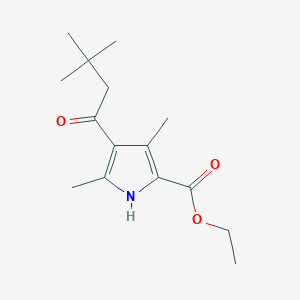![molecular formula C15H15N3OS3 B5557610 N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5557610.png)
N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiazole derivatives, including N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide, often involves strategies that utilize the reactivity of thiazole and thiophene moieties. One approach for synthesizing similar compounds involves the chemoselective thionation-cyclization of highly functionalized enamides mediated by Lawesson's reagent, leading to the introduction of various functional groups into the thiazole core (Kumar, Parameshwarappa, & Ila, 2013).
Molecular Structure Analysis
The structural analysis of thiazole derivatives reveals the importance of non-covalent interactions in determining their molecular conformation and properties. For instance, N-(thiazol-2-yl)benzamide derivatives have been investigated for their gelation behavior, highlighting the role of methyl functionality and S⋯O interaction in the formation of stable molecular assemblies (Yadav & Ballabh, 2020).
Chemical Reactions and Properties
Thiazole derivatives participate in various chemical reactions, exploiting the reactivity of the thiazole ring. For example, the cyclization of 2-oxo-2-(amino)ethanedithioates with isocyanides under base-induced conditions leads to the regioselective synthesis of disubstituted thiazoles, showcasing the versatility of thiazole compounds in synthetic chemistry (Singh, Santhosh, Swaroop, & Sadashiva, 2022).
Applications De Recherche Scientifique
Synthetic Utilities of Thiazole Derivatives
Antithyroid Medications and Hepatotoxicity Thiazole derivatives such as propylthiouracil and methimazole have been explored for their antithyroid properties, though concerns regarding hepatotoxicity have been raised. Propylthiouracil, in particular, has shown severe hepatic failure, especially in children, and its use is recommended with caution (Akmal & Kung, 2014).
Antioxidant and Anti-inflammatory Agents Benzofused thiazole analogues have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. Compounds exhibited potential against reactive species and showed promising anti-inflammatory activity, suggesting thiazole derivatives as templates for new therapeutic agents (Raut et al., 2020).
Oxadiazole Containing Compounds The oxadiazole core, particularly 1,3,4-oxadiazoles, has been noted for various pharmacological activities, including antimicrobial, analgesic, and antitumor properties. These findings highlight the significance of heterocyclic compounds in drug development and the potential for structural modification to enhance therapeutic efficacy (Rana et al., 2020).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-2-thiophen-2-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS3/c1-10-8-21-13(17-10)5-2-6-16-14(19)11-9-22-15(18-11)12-4-3-7-20-12/h3-4,7-9H,2,5-6H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIJMZCEFWXFKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CCCNC(=O)C2=CSC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(diethylamino)methyl]-2,6,8-trimethyl-4-quinolinol](/img/structure/B5557551.png)


![2,4-dimethoxy-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5557569.png)

![7-(2,4-difluorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5557583.png)


![N-[(3S*,4S*)-1-isopropyl-4-methoxy-3-pyrrolidinyl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5557608.png)

![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-3-phenylpropanohydrazide](/img/structure/B5557627.png)
![1-[2-(4-methoxyphenyl)-1H-indol-1-yl]-3-(4-morpholinyl)-2-propanol](/img/structure/B5557630.png)